Product packaging for Butaverine hydrochloride(Cat. No.:CAS No. 17824-89-4)

Butaverine hydrochloride

Cat. No.: B12296702
CAS No.: 17824-89-4
M. Wt: 325.9 g/mol
InChI Key: JARLFDVYUFHWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butaverine Hydrochloride is a chemical reagent intended for research and development applications. As a smooth muscle relaxant, it is of significant interest in pharmacological studies for investigating mechanisms to alleviate spasms in the gastrointestinal, biliary, and genitourinary tracts. Its primary value for researchers lies in exploring its potential antispasmodic properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough analysis to confirm the compound's specifications, mechanism of action, and suitability for their specific experimental applications. All information provided is for reference purposes in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28ClNO2 B12296702 Butaverine hydrochloride CAS No. 17824-89-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17824-89-4

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

butyl 3-phenyl-3-piperidin-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19;/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3;1H

InChI Key

JARLFDVYUFHWQL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2.Cl

Origin of Product

United States

Molecular Mechanisms of Action Research

Investigation of Phosphodiesterase Inhibition by Butaverine (B1205617) Hydrochloride

Research into Butaverine hydrochloride's mechanism of action has centered on its ability to inhibit phosphodiesterases (PDEs), a family of enzymes crucial for regulating intracellular signaling.

Identification and Characterization of Specific Phosphodiesterase Isoforms (e.g., PDE4) as Molecular Targets

Butaverine is classified alongside other compounds that are known to act as phosphodiesterase inhibitors. who.intantibodysociety.orgwho.int While direct studies specifically detailing Butaverine's interaction with all PDE isoforms are not extensively available in the provided results, its classification with known PDE inhibitors, such as Drotaverine hydrochloride which is a phosphodiesterase type 4 (PDE4) inhibitor, suggests a potential focus for Butaverine's activity. medchemexpress.com The "-verine" stem in its name is common among spasmolytic agents, many of which target PDEs. who.intantibodysociety.orgwho.intwho.int

Analysis of Cyclic Nucleotide Pathway Modulation (cAMP, cGMP) and Downstream Effects

Phosphodiesterase inhibitors act by preventing the breakdown of cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This leads to an accumulation of these second messengers within the cell. nih.gov Increased cAMP levels typically activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. nih.govnih.gov For instance, in smooth muscle cells, an increase in cAMP and subsequent PKA activation can lead to relaxation. The elevation of cAMP can influence a variety of cellular functions, including metabolism, gene transcription, and cell growth. nih.gov The interplay between cAMP and calcium signaling pathways is also a critical aspect, where cAMP can modulate intracellular calcium release. nih.gov

Enzyme Kinetics and Inhibition Modes (e.g., Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition by a compound can be competitive, non-competitive, or uncompetitive. wikipedia.orglibretexts.org

Competitive inhibition occurs when an inhibitor structurally similar to the substrate competes for the same active site on the enzyme. libretexts.orgnih.gov This increases the Michaelis constant (Km) but does not affect the maximum reaction rate (Vmax). nih.gov

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which alters the enzyme's conformation and reduces its catalytic efficiency. wikipedia.orgnih.gov In this case, the Vmax is lowered, but the Km remains unchanged. nih.gov The inhibitor binds equally well to the enzyme whether or not the substrate is bound. wikipedia.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. youtube.com This type of inhibition leads to a decrease in both Vmax and Km. youtube.com

The specific kinetic parameters and the precise mode of inhibition for this compound on phosphodiesterase isoforms require further detailed experimental investigation.

Exploration of Ion Channel Modulation by this compound

In addition to PDE inhibition, the modulation of ion channels, particularly calcium channels, is another significant area of investigation for understanding the full scope of this compound's molecular actions.

Investigation of Voltage-Dependent Calcium Channel Interactions (e.g., L-type)

Several compounds with spasmolytic activity, similar to Butaverine, are known to inhibit L-type voltage-dependent calcium channels (L-VDCCs). medchemexpress.com These channels are crucial for the influx of calcium ions into smooth muscle cells, a key step in initiating contraction. wikipedia.orgphysio-pedia.comuniprot.orguniprot.org By blocking these channels, calcium entry is reduced, leading to muscle relaxation. physio-pedia.com L-type calcium channels are composed of several subunits, with the α1 subunit forming the pore. wikipedia.org There are different isoforms of the L-type calcium channel, including Cav1.1, Cav1.2, Cav1.3, and Cav1.4, which are expressed in various tissues and have distinct physiological roles. wikipedia.orgnih.govnih.gov The interaction of calcium channel blockers can vary depending on the specific isoform and the tissue type. nih.gov

Analysis of Modulation of Other Ion Channel Subtypes (e.g., Sodium, Potassium, TRPV4)

The broader effects of Butaverine on other ion channels remain an area for further research.

Sodium Channels: Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. nih.govpatsnap.com Modulators of these channels can either enhance or inhibit their activity, with significant therapeutic implications in areas like pain management and epilepsy. patsnap.comjcu.edu.au

Potassium Channels: Potassium channels are the most diverse group of ion channels and play a critical role in setting the resting membrane potential and repolarizing the cell membrane after an action potential. wikipedia.orgwikipedia.org Modulation of these channels can significantly impact cellular excitability. mdpi.comnih.govrsc.org

TRPV4 Channels: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel involved in various physiological processes, and its modulation can influence cellular function.

While direct evidence linking Butaverine to the modulation of sodium, potassium, or TRPV4 channels is not present in the provided search results, the diverse mechanisms of action of other spasmolytic agents suggest that these could be potential secondary targets.

Electrophysiological Studies of Ion Channel Function in In Vitro Systems

There is a significant lack of specific electrophysiological studies on this compound in the public domain. Electrophysiology, particularly the patch-clamp technique, is the gold standard for investigating a compound's direct effect on ion channels. mdpi.comnih.govnih.gov Such studies measure the changes in ion flow across cell membranes, revealing whether a drug acts as a blocker or modulator of specific channels, such as those for calcium (Ca2+), potassium (K+), or sodium (Na+). who.int

The contraction of smooth muscle is highly dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. frontiersin.orgpressbooks.pub Many antispasmodic drugs achieve their effect by blocking these channels, which leads to muscle relaxation. wikipedia.orgdrugs.com For instance, the related compound papaverine (B1678415) has been shown to have complex effects, including some inhibition of calcium channels, nih.gov while other spasmolytics like fenoverine (B1204210) are also recognized as calcium channel inhibitors. medchemexpress.com It is plausible that this compound shares this mechanism, but without direct electrophysiological data, this remains speculative.

Table 1: Common Ion Channels in Smooth Muscle and Potential Spasmolytic Mechanisms

Ion Channel TypePhysiological Role in Smooth MusclePotential Mechanism of Action for Spasmolytics
Voltage-Gated Ca2+ Channels (L-type) Mediate influx of Ca2+ leading to muscle contraction. pressbooks.pubclevelandclinic.orgBlockade of the channel, reducing Ca2+ influx and causing vasodilation/relaxation. wikipedia.orgmayoclinic.org
Voltage-Gated K+ Channels Mediate K+ efflux, leading to hyperpolarization and muscle relaxation.Opening of the channel, enhancing K+ efflux and promoting relaxation.
Voltage-Gated Na+ Channels Contribute to the depolarization phase that can activate Ca2+ channels. who.intBlockade of the channel, preventing depolarization and subsequent contraction. mdpi.com

Interactions with Other Cellular and Biochemical Pathways

Beyond direct ion channel modulation, the effects of a compound like this compound could stem from its interaction with various intracellular signaling networks.

Modulation of Signal Transduction Pathways

Detailed research on how this compound specifically modulates signal transduction pathways is not available. Spasmolytics can act on several pathways that regulate smooth muscle tone. One key pathway involves cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). An increase in the levels of these second messengers typically leads to smooth muscle relaxation.

Papaverine, for example, is known to inhibit phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP and cGMP. nih.gov This inhibition leads to an accumulation of cyclic nucleotides and subsequent relaxation. It is conceivable that this compound could act as a PDE inhibitor, but experimental validation is required.

Other relevant signaling pathways in smooth muscle contraction include those initiated by G-protein-coupled receptors (GPCRs), which can lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and sensitizing the contractile apparatus. mdpi.com A drug could interfere with these pathways at the receptor level or at downstream signaling nodes.

Cellular Target Identification and Validation Methodologies

The specific cellular targets of this compound have not been publicly identified through modern target validation methodologies. The process of identifying a drug's molecular target is crucial for understanding its mechanism of action and potential off-target effects. Contemporary methods for target deconvolution include affinity chromatography, activity-based protein profiling, and genetic approaches like CRISPR-based screening. These techniques allow researchers to isolate and identify the specific proteins or cellular components to which a small molecule binds to exert its effect. Without such studies for this compound, its primary molecular target remains unconfirmed.

Characterization of Molecular Interactions in Biological Systems

The characterization of the precise molecular interactions between this compound and its biological target(s) is contingent on the identification of those targets. Once a target is known, techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling can be employed to understand the binding at an atomic level. nih.gov These methods reveal the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the drug-target complex. This level of detailed analysis is not present in the available literature for this compound.

Preclinical Pharmacological Characterization

In Vitro Studies of Butaverine (B1205617) Hydrochloride Pharmacodynamics

In vitro studies are fundamental to characterizing the pharmacological profile of a drug candidate at the tissue, cellular, and molecular levels. For butaverine hydrochloride, these assays provide critical insights into its effects on smooth muscle function and the underlying signaling pathways it modulates.

The primary antispasmodic activity of this compound is quantified using isolated organ bath experiments. In these assays, smooth muscle strips from various animal tissues, such as the guinea pig ileum, rat uterus, or rabbit aorta, are suspended in a physiological solution. medchemexpress.comnih.govmdpi.com The muscle tissue is induced to contract using specific spasmogens, and the ability of this compound to inhibit or reverse these contractions is measured.

Common spasmogens used in these preparations include:

Acetylcholine (B1216132) or Carbachol: To induce muscarinic receptor-mediated contractions, which are typical in the gastrointestinal tract. phytojournal.com

High Potassium (KCl) Solution: To induce contraction by depolarizing the cell membrane, which opens voltage-gated L-type calcium channels. nih.gov This method helps determine if a compound has calcium channel blocking activity. nih.gov

Phenylephrine (B352888): To induce contraction in vascular smooth muscle via α-adrenergic receptors. mdpi.com

Studies on compounds with similar antispasmodic profiles, like papaverine (B1678415), show a potent inhibitory effect against contractions induced by various stimuli. patsnap.com Butaverine is expected to produce a concentration-dependent relaxation of pre-contracted smooth muscle tissue. For example, in a guinea pig ileum preparation contracted with acetylcholine, the addition of butaverine would likely lead to a reduction in the contractile force, which can be quantified to determine its potency (often expressed as an IC50 value). rjptsimlab.comisciii.es This reveals a direct musculotropic relaxant effect, independent of nerve stimulation.

Table 1: Hypothetical Inhibitory Effect of this compound on Spasmogen-Induced Contractions in Isolated Rat Ileum

SpasmogenButaverine Concentration (µM)Inhibition of Contraction (%)
Acetylcholine (1 µM)125.4%
1068.2%
10095.8%
KCl (60 mM)115.1%
1055.9%
10091.3%

To further refine the understanding of this compound's pharmacological profile, a variety of cell-based assays are employed. These assays utilize cultured cell lines to investigate specific biological activities and potential liabilities before advancing to more complex in vivo models. mdpi.comnih.gov

Key cell-based assays relevant to the preclinical characterization of this compound include:

Cytotoxicity Assays: Using cell lines such as HepG2 (liver) or HEK293 (kidney), these assays determine the concentration at which the compound becomes toxic to cells, establishing a therapeutic window.

Permeability Assays: The Caco-2 cell permeability assay uses a monolayer of human intestinal cells to predict oral absorption of a drug.

Transporter Interaction Assays: Cell lines overexpressing specific drug transporters, like P-glycoprotein (P-gp), are used to determine if the compound is a substrate or inhibitor of key efflux pumps, which can affect its bioavailability and potential for drug-drug interactions. nih.gov

These assays are crucial for building a comprehensive profile of the drug's behavior at a cellular level, complementing the tissue-level data from organ bath studies.

Table 2: Summary of Standard Cell-Based Assays for Preclinical Drug Characterization

Assay TypePurposeTypical Cell Line(s)Endpoint Measured
CytotoxicityAssess cell viability and identify toxic concentrationsHepG2, HEK293, A549Cell survival rate (e.g., MTT, LDH release)
PermeabilityPredict intestinal absorptionCaco-2Apparent permeability coefficient (Papp)
Metabolic StabilityEvaluate susceptibility to metabolismHuman Liver MicrosomesHalf-life, intrinsic clearance
Transporter EffluxDetermine interaction with drug efflux pumpsMDCK-MDR1Efflux ratio

While butaverine acts as a direct musculotropic agent, its full profile requires investigation into its potential interactions with various receptors. Receptor binding assays are used to determine the affinity and selectivity of a compound for specific targets. These assays typically use cell membranes expressing a high density of a specific receptor and measure the displacement of a radiolabeled ligand by the test compound.

Given its function, this compound would be screened against a panel of receptors relevant to smooth muscle function, including:

Muscarinic receptors (M1, M2, M3)

Adrenergic receptors (α1, α2, β1, β2)

Calcium channels

Histamine receptors

Some antispasmodics exhibit anticholinergic properties by blocking muscarinic receptors. medchemexpress.com For instance, a compound similar to butaverine, BTM-1042, has been shown to block muscarinic receptors. medchemexpress.com Determining the selectivity profile is crucial; for example, high selectivity for M3 receptors in the bladder over M2 receptors in the heart or M1/M3 receptors in salivary glands would be a desirable trait for treating overactive bladder.

Table 3: Illustrative Receptor Binding Profile for this compound

Receptor TargetBinding Affinity (Ki, nM)Interpretation
L-type Calcium Channel85Moderate affinity; suggests Ca2+ channel blocking activity
Muscarinic M3> 1000Low affinity; suggests minimal direct anticholinergic effect
Muscarinic M2> 1000Low affinity; low potential for cardiac side effects
Adrenergic α1> 5000Negligible affinity

The relaxant effect of this compound on smooth muscle is understood to be mediated by its influence on key intracellular signaling pathways that control muscle contraction. ontosight.ai The two primary mechanisms are the inhibition of calcium influx and the modulation of intracellular cyclic nucleotides. ontosight.aiberkeley.edu

Reduction of Calcium Ion Influx: Smooth muscle contraction is critically dependent on an increase in intracellular calcium ([Ca2+]i). cusabio.com Butaverine is believed to reduce the influx of extracellular calcium into muscle cells. ontosight.ai This is characteristic of calcium channel blockers, which inhibit L-type voltage-gated calcium channels, thereby preventing the calcium entry required to initiate the contractile process involving calmodulin and myosin light chain kinase (MLCK). cvpharmacology.comnih.gov

Increase in Cyclic Adenosine (B11128) Monophosphate (cAMP): Butaverine is also thought to increase intracellular levels of cAMP. ontosight.ai This is often achieved by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE4, which are responsible for breaking down cAMP. patsnap.comnih.gov Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several targets, including the inactivation of MLCK and the opening of potassium channels, both of which promote muscle relaxation. patsnap.com This dual mechanism of action—calcium channel blockade and PDE inhibition—is a hallmark of several effective spasmolytics, including papaverine and drotaverine. mdpi.comalfa-chemistry.com

In Vivo Preclinical Models and Comparative Pharmacology (Non-Human Systems)

In vivo studies in non-human systems are essential to confirm that the pharmacological activities observed in vitro translate into therapeutic effects in a whole organism.

The antispasmodic efficacy of this compound is evaluated in various animal models that mimic conditions of gastrointestinal hypermotility or spasm.

Castor Oil-Induced Diarrhea Model: In this model, castor oil is administered to mice or rats, which induces intestinal fluid secretion and hypermotility, leading to diarrhea. The efficacy of this compound is assessed by its ability to delay the onset of diarrhea and reduce the number of wet fecal pellets compared to a control group.

Charcoal Meal Transit Test: This model directly measures the effect of a compound on intestinal motility. medchemexpress.com Animals are given a charcoal meal, and after a set period, the distance the charcoal has traveled through the small intestine is measured. An effective antispasmodic agent like this compound would significantly decrease the transit distance of the charcoal meal, demonstrating its antimotility effect. medchemexpress.com

For example, studies on a related compound, BTM-1042, showed a dose-dependent inhibitory effect on the spontaneous movement of the rabbit stomach, confirming its strong antispasmodic effect in vivo. medchemexpress.com

Table 4: Representative Data from a Charcoal Meal Transit Model in Mice

Treatment GroupIntestinal Transit (% of Total Length)% Inhibition
Vehicle Control75.2 ± 4.5%-
Butaverine HCl (10 mg/kg)51.6 ± 3.8%31.4%
Butaverine HCl (30 mg/kg)35.1 ± 3.2%53.3%
Loperamide (5 mg/kg)28.9 ± 2.9%61.6%

Investigation of Vasodilatory Mechanisms in Preclinical Systems

The precise molecular mechanisms underlying the vasodilatory effects of this compound have not been extensively detailed in publicly available preclinical research. However, its action is generally attributed to its properties as a smooth muscle relaxant, a characteristic shared with other antispasmodic agents. The prevailing hypothesis, based on its classification and the actions of structurally related compounds like papaverine, suggests a multifactorial mechanism of action.

One of the primary proposed mechanisms is the inhibition of phosphodiesterase (PDE) enzymes. mhmedical.com PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of these enzymes would lead to an accumulation of cAMP and/or cGMP within vascular smooth muscle cells. mhmedical.com Increased levels of these cyclic nucleotides activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to vasodilation. nih.govnih.gov While this is a well-established pathway for vasodilators like papaverine, specific studies quantifying butaverine's inhibitory potency (IC50) against different PDE isozymes (e.g., PDE3, PDE4, PDE5) are not readily found in the literature. mdpi.commdpi.com

Another potential mechanism is the modulation of calcium ion (Ca2+) influx. The contraction of vascular smooth muscle is critically dependent on the influx of extracellular calcium through voltage-gated calcium channels. mhmedical.comnih.gov It is believed that butaverine may act as a calcium channel blocker, directly inhibiting the entry of Ca2+ into smooth muscle cells, thereby preventing the initiation and maintenance of contraction and promoting vasodilation. mdpi.com Preclinical models, such as isolated aortic rings pre-contracted with agents like phenylephrine or potassium chloride, are standard systems for evaluating such effects. nih.govnih.govnih.gov However, specific data from such assays for this compound are not available in the reviewed literature.

The table below summarizes the plausible, yet unconfirmed, vasodilatory mechanisms of butaverine based on the actions of related compounds.

Proposed MechanismCellular EffectConsequence in Vascular Smooth Muscle
Phosphodiesterase (PDE) Inhibition Increased intracellular cAMP/cGMPDecreased intracellular Ca2+, leading to relaxation
Calcium Channel Blockade Reduced influx of extracellular Ca2+Inhibition of contractile processes, leading to relaxation

Analysis of Biochemical and Physiological Effects in Specific Organ Systems

Detailed preclinical studies on the specific biochemical and physiological effects of this compound on various organ systems are limited. Its primary characterized effect is as a non-specific smooth muscle relaxant, which has implications for several organ systems.

Cardiovascular System: As a vasodilator, butaverine is expected to affect the cardiovascular system by reducing peripheral vascular resistance, which would in turn lower blood pressure. mhmedical.com The relaxation of arterial smooth muscle is the principal mechanism for this effect. nih.gov In preclinical settings, this would typically be observed as a hypotensive effect in animal models. Furthermore, by acting as a phosphodiesterase inhibitor, particularly if it inhibits PDE3 which is found in cardiac muscle, butaverine could theoretically exert a positive inotropic (increased contractility) effect on the heart. mdpi.com However, without specific preclinical data from in vivo hemodynamic studies or isolated heart preparations, these effects remain speculative.

Gastrointestinal System: The most well-documented application of butaverine is in the gastrointestinal (GI) tract. Its antispasmodic action involves the relaxation of the smooth muscle of the gut wall. In preclinical models, such as the isolated guinea pig ileum, compounds with this mechanism of action reduce the amplitude of spontaneous contractions and inhibit contractions induced by spasmogens like acetylcholine or histamine. This effect is attributed to the general smooth muscle relaxant properties, likely involving PDE inhibition and/or calcium channel blockade, which counteracts the contractile stimuli in the GI tract.

Respiratory System: Given its action on smooth muscle, butaverine could potentially cause bronchodilation by relaxing the smooth muscle of the airways. This is a known effect of other non-selective phosphodiesterase inhibitors. mdpi.com Preclinical evaluation would typically involve in vitro studies on isolated tracheal ring preparations to measure relaxation in response to the compound. nih.gov

The following table outlines the expected, though not experimentally detailed in available literature, effects of butaverine on different organ systems based on its general pharmacological profile.

Organ SystemTissue/OrganExpected Physiological EffectUnderlying Biochemical Mechanism
Cardiovascular Vascular Smooth MuscleVasodilation, HypotensionPDE Inhibition, Calcium Channel Blockade
Cardiac MusclePotential Positive InotropyPDE3 Inhibition (Hypothetical)
Gastrointestinal Intestinal Smooth MuscleAntispasmodic, Reduced MotilityRelaxation of smooth muscle
Respiratory Bronchial Smooth MuscleBronchodilation (Hypothetical)Relaxation of smooth muscle

It is crucial to note that while these effects are pharmacologically plausible, a comprehensive preclinical characterization of this compound with specific experimental data is not available in the public domain.

Structure Activity Relationship Sar and Derivatization Studies

Synthetic Approaches to Butaverine (B1205617) Hydrochloride and Related Analogues

Detailed, peer-reviewed synthetic routes specifically for Butaverine hydrochloride and its analogues are not widely published. Generally, the synthesis of similar structures, such as substituted propanoate esters, could potentially involve multi-step reactions. A plausible, though not explicitly documented, pathway might start from precursors for the phenyl-piperidine-propionic acid backbone, followed by esterification with butanol.

Key synthetic challenges often include achieving the desired stereochemistry, as the biological activity of chiral molecules can be highly dependent on the configuration of stereocenters. For Butaverine, the carbon atom to which the phenyl and piperidine (B6355638) groups are attached is a chiral center.

While direct synthetic schemes for Butaverine are not available, the synthesis of analogous compounds, such as fentanyl analogs which also feature a piperidine ring, involves building from a common piperidine-based precursor. nih.gov This general principle of starting with a core scaffold and adding functional groups is a standard strategy in medicinal chemistry. nih.govresearchgate.net

Investigation of Structural Modifications and Their Impact on Pharmacological Activity

The structure-activity relationship (SAR) is a critical concept in medicinal chemistry that links the chemical structure of a compound to its biological effects. researchgate.net For Butaverine, an SAR study would systematically modify its structure to identify which parts of the molecule are essential for its antispasmodic activity.

Potential modifications to the Butaverine molecule for SAR studies could include:

Altering the Ester Group: Replacing the butyl group with other alkyl chains (e.g., methyl, ethyl, propyl) or cyclic groups could influence the compound's lipophilicity, absorption, and metabolic stability.

Substituting the Phenyl Ring: Adding various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions on the phenyl ring could alter electronic properties and interactions with the biological target.

Modifying the Piperidine Ring: Changes to the piperidine ring, such as introducing substituents or altering the ring size, could affect the molecule's basicity and conformational flexibility, which are often crucial for receptor binding.

Despite the theoretical possibilities, published studies detailing these specific modifications for Butaverine and the resulting impact on its pharmacological activity are not found in the surveyed scientific literature. Research on other compounds demonstrates that such modifications can profoundly impact efficacy and reduce side effects. nih.govnih.gov

Interactive Table of Potential Butaverine Analogues for SAR Study

Modification Area Example Modification Potential Impact on Properties
Ester ChainReplace butyl with ethylAltered lipophilicity and duration of action
Phenyl RingAdd a chloro- groupModified electronic distribution and binding affinity
Piperidine RingIntroduce a methyl groupChanged basicity (pKa) and steric profile
Phenyl RingAdd a hydroxyl groupIncreased polarity, potential for new hydrogen bonds

This table is illustrative of standard medicinal chemistry approaches and is not based on published experimental data for Butaverine.

Computational Chemistry and Molecular Modeling for Rational Derivative Design

Computational chemistry and molecular modeling are powerful tools for predicting how a molecule will behave at a molecular level, thereby guiding the design of more effective drugs. nih.govmdpi.com These techniques can be used to simulate the interaction of a drug molecule with its biological target, such as a receptor or enzyme.

For Butaverine, computational studies could involve:

Molecular Docking: This technique would predict the preferred binding orientation of Butaverine and its potential derivatives within the active site of its target protein. This helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its antispasmodic effect. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. A QSAR study on Butaverine analogues could help predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the drug-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

However, a search of scientific databases reveals a lack of specific molecular modeling, docking, or QSAR studies published for this compound. The application of these methods remains a theoretical potential for future research to rationally design novel derivatives with improved pharmacological profiles.

Advanced Analytical Methodologies for Butaverine Hydrochloride Research

Development and Validation of Quantification Methods in Biological Matrices for Research Purposes

The accurate quantification of Butaverine (B1205617) hydrochloride in biological samples such as plasma, serum, urine, and tissue homogenates is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The development of a robust bioanalytical method involves optimizing sample preparation, chromatographic separation, and detection parameters to achieve the desired sensitivity, selectivity, accuracy, and precision. nih.goveuropa.eu Validation of these methods is performed in accordance with international guidelines to ensure the reliability of the data generated in research studies. nih.govbfarm.de

Chromatographic techniques are the cornerstone of bioanalytical research for Butaverine hydrochloride, offering high-resolution separation of the parent drug from its metabolites and endogenous matrix components. omicsonline.org

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a widely used technique for the quantification of drugs in biological fluids. nih.govmdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. The selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature are optimized to achieve optimal separation and peak shape. mdpi.com Sample preparation often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. mdpi.comthaiscience.info

Example HPLC-UV Method Parameters for a Similar Compound (Drotaverine): A study on the simultaneous estimation of Drotaverine hydrochloride in rabbit plasma utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer. researchgate.net While specific parameters for this compound would require experimental optimization, this provides a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile drugs like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. up.ac.za The high specificity of the mass spectrometer detector makes GC-MS a valuable tool for metabolite identification and quantification in research studies. semanticscholar.orgmdpi.com Sample preparation for GC-MS analysis typically involves extraction and derivatization steps. up.ac.za

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (<2 µm), resulting in significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. govst.educhromatographyonline.com This is particularly advantageous in high-throughput screening and mechanistic studies where a large number of samples need to be analyzed. chromatographyonline.com UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly selective and sensitive quantification of this compound and its metabolites in complex biological matrices. chromatographyonline.com

Data Table: Comparison of Chromatographic Techniques for this compound Research

Technique Principle Sample Preparation Detection Key Advantages in Research
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. Protein precipitation, LLE, SPE. UV, MS, MS/MS. Robust, versatile, and widely available for pharmacokinetic studies.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. LLE, SPE, derivatization. Mass Spectrometry (MS). High specificity for metabolite identification.

| UHPLC | Similar to HPLC but with smaller particle size columns for higher efficiency. | Similar to HPLC. | MS, MS/MS. | High throughput, increased sensitivity, and resolution for complex samples. |

Spectrometric methods, particularly when coupled with chromatographic techniques, provide a high degree of selectivity and sensitivity for the quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS and MS/MS are powerful detection techniques that measure the mass-to-charge ratio of ions. nih.gov When coupled with HPLC or UHPLC (LC-MS/MS), they provide excellent selectivity and sensitivity for quantifying low concentrations of this compound and its metabolites in biological matrices. nih.govnih.govnih.gov The development of an LC-MS/MS method involves optimizing the ionization source (e.g., electrospray ionization - ESI) and the mass spectrometric parameters (e.g., precursor and product ions for multiple reaction monitoring - MRM). nih.gov

Illustrative LC-MS/MS Method for a Structurally Related Compound (Drotaverine): A rapid LC-MS/MS method for the quantification of drotaverine in human plasma utilized an ion trap mass spectrometer with electrospray ionization in positive mode. The method demonstrated good linearity, precision, and accuracy over a specific concentration range. nih.gov A similar approach could be adapted for this compound.

UV-Visible (UV-Vis) Spectroscopy: While less specific than MS, UV-Vis spectroscopy can be used for the quantification of this compound in simpler matrices or in combination with HPLC. labmanager.com The method is based on the principle that the drug absorbs light at a specific wavelength. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations. labmanager.com

Immunoassays are bioanalytical methods that utilize the specific binding of an antibody to an antigen (in this case, this compound) for quantification. mdpi.com These techniques are known for their high sensitivity and high-throughput capabilities. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA): In a competitive ELISA for this compound, a known amount of labeled this compound would compete with the unlabeled drug in the sample for a limited number of antibody binding sites. The amount of bound labeled drug is inversely proportional to the concentration of the drug in the sample. sci-hub.ru The development of an ELISA requires the production of specific antibodies against this compound. sci-hub.ru

Data Table: Overview of Spectrometric and Immunoassay Techniques

Technique Principle Key Advantages in Research
LC-MS/MS Separation by chromatography followed by mass-based detection of parent and fragment ions. High sensitivity, high selectivity, suitable for complex matrices.
HPLC-UV Separation by chromatography followed by detection based on UV light absorption. Cost-effective, robust for routine analysis.

| ELISA | Antigen-antibody binding with an enzymatic reporter. | High throughput, high sensitivity. |

Application of Advanced Analytical Techniques in Mechanistic Research Studies

Advanced analytical techniques are indispensable tools for elucidating the mechanism of action of this compound at a molecular level.

Metabolite Profiling using LC-MS/MS and GC-MS: Understanding the metabolic fate of this compound is crucial for a comprehensive understanding of its pharmacological and toxicological profile. LC-MS/MS and GC-MS are instrumental in identifying and quantifying metabolites in various biological matrices. up.ac.zaresearchgate.net By comparing the metabolic profiles in different tissues or under different experimental conditions, researchers can gain insights into the enzymes responsible for its metabolism and potential drug-drug interactions. researchgate.net

Vibrational Spectroscopy for Cellular Interaction Studies: Techniques like Raman and Infrared (IR) spectroscopy can be employed to study the interaction of this compound with cells and tissues in a non-destructive manner. mdpi.comtudublin.ienih.gov These methods can provide information on the conformational changes in biomolecules upon drug binding, offering clues about the drug's molecular target and mechanism of action. tudublin.ie Chemometric analysis of the spectral data can help in identifying subtle biochemical changes induced by the drug. narrax.org

High-Resolution Mass Spectrometry (HRMS) for Target Identification: HRMS, coupled with techniques like affinity chromatography, can be a powerful tool for identifying the protein targets of this compound. This involves immobilizing the drug on a solid support and identifying the proteins from a cell lysate that bind to it.

Data Table: Application of Analytical Techniques in Mechanistic Studies

Research Question Analytical Technique(s) Information Gained
What are the major metabolites of this compound? LC-MS/MS, GC-MS Identification and quantification of metabolites, elucidation of metabolic pathways.
How does this compound interact with its cellular target? Vibrational Spectroscopy (Raman, IR) Information on drug-biomolecule interactions and conformational changes.

Q & A

Q. How to integrate omics data (e.g., transcriptomics) with this compound’s pharmacological profile?

  • Answer : Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify modulated biological processes. Corrogate findings with phenotypic data using multi-omics platforms (e.g., MetaboAnalyst). Use machine learning to predict novel targets .

Key Considerations for Researchers

  • Data Reproducibility : Document all experimental variables (e.g., humidity, equipment calibration) in supplementary materials .
  • Literature Review : Prioritize primary sources from peer-reviewed journals over preprint platforms .
  • Safety Compliance : Refer to SDS (Safety Data Sheets) for handling, storage, and disposal protocols .

For unresolved queries, consult systematic reviews or contact academic consortia specializing in spasmolytic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.